
Alcian blue
Overview
Description
Alcian blue is a complex organometallic compound It features a copper ion coordinated with a large, multi-ring ligand system containing multiple nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the large ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to introduce the dimethylamino and sulfanylmethyl groups. The ligand is then reacted with a copper salt, such as copper(II) chloride, under controlled conditions to form the final complex. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require scaling up the synthetic route while ensuring the purity and yield of the product. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced, potentially altering the ligand structure and copper coordination.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in an inert atmosphere to prevent oxidation.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized forms of the compound with higher oxidation states of copper.
Reduction: Reduced forms with lower oxidation states of copper.
Substitution: New complexes with different ligands coordinated to the copper ion.
Scientific Research Applications
Clinical Diagnostic Applications
Histological Staining
Alcian Blue is primarily employed in histological staining to visualize acidic mucins within tissue samples. This is particularly relevant in diagnosing conditions affecting the gastrointestinal tract, such as Barrett's esophagus and adenocarcinomas. The dye binds to sulfated and carboxylated mucins, allowing for the differentiation of various tissue types based on their mucin content.
Table 1: Common Clinical Applications of this compound
Application | Description |
---|---|
Barrett's Esophagus | Stains goblet cells, indicating the presence of intestinal metaplasia in esophageal tissue. |
Mesothelioma | Assists in identifying mesothelial cells in pleural effusions. |
Atherosclerosis | Detects mucins associated with vascular diseases. |
Tumor Diagnosis | Used in conjunction with other stains (e.g., PAS) to differentiate between tumor types. |
Modified this compound Techniques
Recent studies have introduced modified versions of this compound to enhance diagnostic accuracy. For instance, a modified this compound technique has shown increased sensitivity in detecting metastatic invasive lobular carcinoma during intraoperative assessments.
Case Study: Intraoperative Diagnosis of Lobular Carcinoma
- Study Overview : A study evaluated 121 sentinel lymph nodes from 31 patients with invasive lobular carcinoma.
- Results : The modified this compound detected abnormalities in 15 sentinel lymph nodes (83.3% sensitivity), significantly improving detection rates compared to conventional staining methods.
- : This method provides a rapid, cost-effective means for intraoperative diagnosis, potentially reducing false-negative rates associated with conventional techniques .
Research Applications
Assessment of Mucins in Various Tissues
This compound is also utilized in research settings to assess mucin distribution across different tissues. A combined staining method using this compound and Pyronine Y allows for the evaluation of multiple parameters in respiratory tract tissues across various species.
Table 2: Research Findings Using this compound
Electron Microscopy Studies
This compound has been employed in electron microscopy to study polyanionic substances within cells. In one study, it was used to visualize acid polysaccharides within neurons, revealing insights into cellular structures and functions.
Case Study: Electron Microscopy Application
Mechanism of Action
The compound exerts its effects through coordination interactions with target molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. The large ligand system provides a stable environment for the copper ion, allowing for selective interactions with specific molecular targets. Pathways involved include electron transfer, ligand exchange, and coordination-driven conformational changes.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A simpler copper compound with sulfate ligands.
Copper(I) chloride: A copper compound with chloride ligands and a different oxidation state.
Copper(II) acetylacetonate: A copper complex with acetylacetonate ligands.
Uniqueness
The uniqueness of Alcian blue lies in its complex ligand system, which provides a highly stable and selective environment for the copper ion. This complexity allows for unique interactions and applications that simpler copper compounds cannot achieve.
Biological Activity
Alcian blue is a cationic dye widely used in histology and cytology for staining acidic polysaccharides, particularly glycosaminoglycans and mucins. Its biological activity is significant in various research applications, including developmental biology, pathology, and biochemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and findings from case studies.
This compound interacts with negatively charged molecules due to its cationic nature. This interaction is primarily attributed to the presence of sulfate and carboxyl groups in glycosaminoglycans and mucins. The binding affinity of this compound varies with pH levels, which influences its staining properties:
- pH Sensitivity : this compound shows different staining intensities at varying pH levels. For instance, at pH 1.0, it predominantly stains sulfated glycosaminoglycans, while at higher pH levels (e.g., 2.5), it can also stain non-sulfated mucins .
Applications in Research
This compound is utilized across various fields due to its ability to selectively stain specific biological components:
- Histological Staining : Commonly used in tissue sections to identify mucin-producing cells and assess changes in mucin expression related to diseases like cancer .
- Developmental Biology : In studies involving zebrafish embryos, this compound has been shown not to impede genotypic verification processes during staining, allowing researchers to streamline their methodologies .
- Quantification of Proteoglycans : The dye is employed in quantifying proteoglycans in biological fluids, providing insights into the roles of these molecules in health and disease .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of this compound in various biological contexts:
- Zebrafish Embryo Study :
- Mucin Staining Protocols :
- Proteoglycan Quantification :
Data Summary
The following table summarizes key findings from recent research on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical factors influencing Alcian blue staining specificity for acidic mucins and proteoglycans?
this compound binds to negatively charged sulfate (e.g., chondroitin sulfate) and carboxyl groups (e.g., sialomucins) depending on pH. At pH 1.0 , it selectively stains sulfated mucins due to competition between this compound cations and H⁺ ions for carboxyl groups, which are protonated and uncharged . At pH 2.5 , both sulfated and carboxylated mucins are stained, making it suitable for general acidic mucopolysaccharide detection .
- Methodological Tip : Validate pH adjustments using control tissues (e.g., human colon for sulfated mucins, intestinal goblet cells for carboxylated mucins) .
Q. How does this compound staining differ from PAS (Periodic Acid-Schiff) in glycoconjugate analysis?
this compound targets acidic mucins/proteoglycans via electrostatic interactions, while PAS reacts with neutral mucins containing vicinal diols (e.g., glycogen). For comprehensive glycoconjugate profiling, use This compound/PAS co-staining : this compound (blue) highlights acidic moieties, and PAS (magenta) marks neutral carbohydrates .
- Protocol Note : Sequential staining (this compound first) prevents dye interference. Counterstain with Nuclear Fast Red for nuclei .
Q. What are common pitfalls in this compound quantification, and how can they be resolved?
Challenges include uneven dye penetration and nonspecific background staining. Solutions:
- Fixation : Use neutral buffered formalin (avoid alcohol-based fixatives, which degrade mucins) .
- Standardization : Normalize staining intensity to tissue area or cell count using image analysis software (e.g., ImageJ) .
- Controls : Include tissues with known mucin content (e.g., cartilage for proteoglycans, intestinal mucosa for mucins) .
Advanced Research Questions
Q. How can this compound staining be integrated with immunofluorescence for co-localization studies?
Combine this compound with immunofluorescence for spatial analysis of mucins and protein markers (e.g., MUC2 in goblet cells):
- Perform this compound staining (pH 2.5) and dehydrate slides.
- Apply antigen retrieval (e.g., citrate buffer) and block with 5% BSA.
- Incubate with primary antibodies (e.g., anti-MUC2) and fluorescent secondary antibodies .
- Validation : Confirm antibody specificity via knockout tissues or siRNA-treated samples .
Q. What statistical approaches are appropriate for analyzing this compound staining data in comparative studies?
Use two-way ANOVA to assess interactions between experimental groups (e.g., treatment vs. control) and staining intensity. For longitudinal studies (e.g., chondrogenesis time courses), apply mixed-effects models to account for repeated measurements .
- Example : In SPIO nanoparticle-enhanced chondrogenesis, this compound intensity correlated with COL2α2 immunofluorescence (Pearson’s r = 0.82, p < 0.05) .
Q. How can this compound binding assays resolve contradictions in cell wall charge analysis?
this compound quantifies surface charge via phosphomannan binding in fungal cell walls. Discrepancies with HPLC data (e.g., polysaccharide composition) may arise from post-translational modifications.
- Case Study : In Candida krusei, reduced this compound binding (-50% vs. WT) aligned with β-mannosyltransferase gene deletions but contradicted ConA-binding assays .
- Resolution : Pair this compound with zeta potential measurements for comprehensive charge profiling .
Q. What protocols optimize this compound for live-cell imaging in dynamic mucin secretion studies?
For real-time mucin tracking:
- Use This compound 8GX (low cytotoxicity) at 0.1% w/v in HBSS.
- Image at 5-minute intervals using confocal microscopy (ex/em: 605/670 nm).
- Limitation : this compound may interfere with secretory pathways; validate with pHrodo™ Red dextran (lysosomal activity control) .
Q. Methodological Best Practices
Properties
CAS No. |
12040-44-7 |
---|---|
Molecular Formula |
C56H70Cl4CuN16S4 |
Molecular Weight |
1300.9 g/mol |
IUPAC Name |
copper;[dimethylamino-[[(1Z,11Z)-15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
OBSNQDWGQFWBKH-UHFFFAOYSA-J |
SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Isomeric SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C\3[N-]C2/N=C\4/C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)/C(=N3)/[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Canonical SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Appearance |
Solid powder |
physical_description |
Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alcian blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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